molecular formula C20H21N3O2 B15103030 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Katalognummer: B15103030
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: VGUASAWZONSYCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a complex organic compound that features a bicyclic structure and a pyrazinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Attachment of the pyrazinone moiety: This step might involve nucleophilic substitution or condensation reactions.

    Final assembly: The final compound is formed through amide bond formation, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic or pyrazinone moieties.

    Reduction: Reduction reactions might target the carbonyl group in the pyrazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes.

Industry

    Polymer Science: Its structure might be incorporated into polymers to impart specific mechanical or chemical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-methylpyrazin-1(2H)-yl)acetamide
  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-ethylpyrazin-1(2H)-yl)acetamide

Uniqueness

The unique combination of the bicyclic structure and the pyrazinone moiety in N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide might confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C20H21N3O2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide

InChI

InChI=1S/C20H21N3O2/c24-19(22-10-17-9-14-6-7-16(17)8-14)13-23-12-18(21-11-20(23)25)15-4-2-1-3-5-15/h1-7,11-12,14,16-17H,8-10,13H2,(H,22,24)

InChI-Schlüssel

VGUASAWZONSYCT-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.